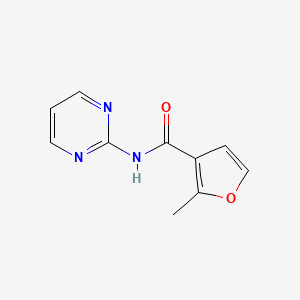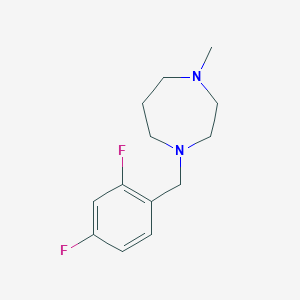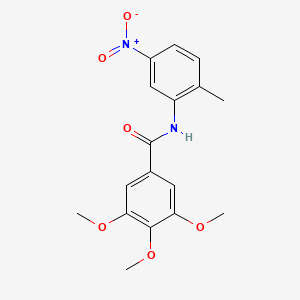![molecular formula C21H23N3O3 B5680888 N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide, also known as P7C3, is a small molecule compound that has been shown to promote neurogenesis and protect against neuronal death in animal models. The compound was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, led by Dr. Andrew Pieper. Since then, P7C3 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurodegenerative diseases.
作用機序
The exact mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is not yet fully understood, but it is believed to work by promoting the survival and proliferation of neural stem cells in the brain. This compound has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective and neurogenic effects, this compound has been shown to have anti-inflammatory and anti-apoptotic effects in animal models. It has also been shown to improve mitochondrial function and reduce oxidative stress in neurons.
実験室実験の利点と制限
One advantage of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is that it is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
将来の方向性
There are several potential future directions for research on N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide. One area of focus could be on developing more potent and selective analogs of this compound that have improved efficacy and fewer side effects. Another area of focus could be on investigating the potential of this compound for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further research could be done to elucidate the mechanism of action of this compound and to better understand its effects on neural stem cells and neurons.
合成法
The synthesis of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 3-bromopropene to form 2-(3-bromopropyl)-4,6-dimethoxybenzaldehyde. This intermediate is then reacted with 1H-indazole in the presence of a palladium catalyst to form N-[3-(1H-indazol-1-yl)propyl]-2-(4,6-dimethoxyphenyl)acetamide. Finally, this compound is treated with methanesulfonyl chloride and triethylamine to form this compound.
科学的研究の応用
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to have neuroprotective and neurogenic effects in animal models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been shown to improve cognitive function in mice, suggesting that it may have potential applications in the treatment of cognitive disorders such as dementia and schizophrenia.
特性
IUPAC Name |
N-(3-indazol-1-ylpropyl)-7-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-8-7-15-11-17(14-27-20(15)12-18)21(25)22-9-4-10-24-19-6-3-2-5-16(19)13-23-24/h2-3,5-8,12-13,17H,4,9-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWEJCBALBKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCCN3C4=CC=CC=C4C=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)

![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)



![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5680908.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)